

Confirming the Structure of 4-Bromo-3-cyanopyridine: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: **4-Bromo-3-cyanopyridine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques used to confirm the structure of **4-Bromo-3-cyanopyridine** and its derivatives. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document serves as a valuable resource for researchers working with substituted pyridines, a common scaffold in medicinal chemistry.

Executive Summary

The precise determination of molecular structure is a cornerstone of chemical research and drug development. For a molecule such as **4-Bromo-3-cyanopyridine**, a seemingly minor change in substituent position can dramatically alter its physicochemical properties and biological activity. This guide outlines the expected and comparative data from fundamental spectroscopic and crystallographic techniques to unambiguously confirm the substitution pattern of **4-Bromo-3-cyanopyridine**.

Spectroscopic and Crystallographic Confirmation

The structural elucidation of **4-Bromo-3-cyanopyridine** relies on a combination of analytical methods, each providing unique and complementary information. While specific experimental

data for **4-Bromo-3-cyanopyridine** is not readily available in public databases, we can predict and compare its expected spectral features based on data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

For **4-Bromo-3-cyanopyridine**, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. For **4-Bromo-3-cyanopyridine**, three distinct signals corresponding to the three protons on the pyridine ring are expected. The chemical shifts and coupling patterns will be characteristic of the substituent positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule (five in the pyridine ring and one in the cyano group). The chemical shifts will be influenced by the electronegativity of the bromine and cyano groups.

Table 1: Comparison of ¹H NMR Data for 4-Substituted Pyridines

Compound	H-2 (ppm)	H-3 (ppm)	H-5 (ppm)	H-6 (ppm)	Solvent
4-Bromopyridine e[1]	8.65 (d)	7.55 (d)	7.55 (d)	8.65 (d)	Not specified
4-Cyanopyridine e[1]	8.83 (d)	7.55 (d)	7.55 (d)	8.83 (d)	CDCl ₃
4-Bromo-3-cyanopyridine (Predicted)	~8.8 (s)	-	~7.6 (d)	~8.9 (d)	CDCl ₃

Note: Predicted values are estimations based on substituent effects on related pyridine systems.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can further confirm the structure. For **4-Bromo-3-cyanopyridine**, the presence of a bromine atom is a key diagnostic feature due to its characteristic isotopic pattern.

Isotopic Pattern: Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. This results in two molecular ion peaks (M^+ and $M+2$) of almost equal intensity, separated by two mass units.

Table 2: Key Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Diagnostic Feature
4-Bromo-3-cyanopyridine[2][3]	$\text{C}_6\text{H}_3\text{BrN}_2$	183.01	M^+ and $M+2$ peaks in ~1:1 ratio
4-Bromopyridine[4]	$\text{C}_5\text{H}_4\text{BrN}$	157.996	M^+ and $M+2$ peaks in ~1:1 ratio
4-Cyanopyridine[5]	$\text{C}_6\text{H}_4\text{N}_2$	104.11	Single M^+ peak

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural confirmation by determining the precise arrangement of atoms in the solid state. While a crystal structure for **4-Bromo-3-cyanopyridine** is not publicly available, analysis of related structures provides insight into expected bond lengths and angles.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques.

NMR Sample Preparation and Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified **4-Bromo-3-cyanopyridine** derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5

mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Mass Spectrometry Analysis

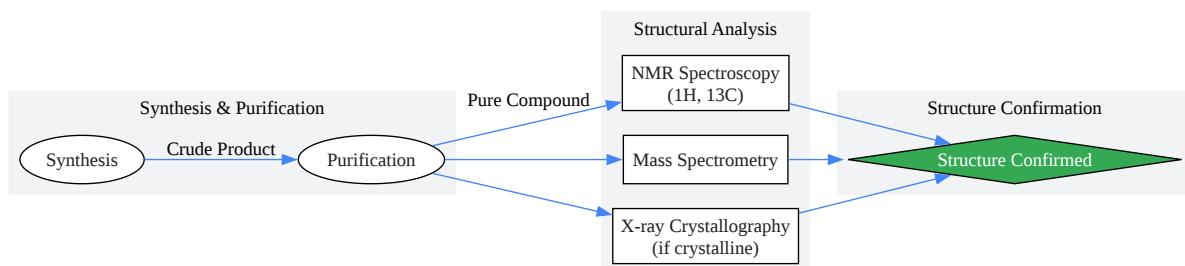
- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.
- Ionization: Utilize electron ionization (EI) or electrospray ionization (ESI) to generate molecular ions.
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and its isotopic pattern, as well as any significant fragment ions.

X-ray Crystallography

- Crystal Growth: Grow single crystals of the **4-Bromo-3-cyanopyridine** derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.
- Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation). Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

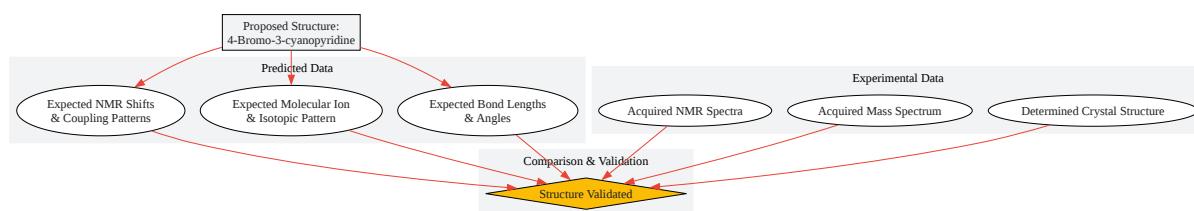
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes for structural confirmation.



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Caption: General workflow for the synthesis, purification, and structural confirmation of a chemical compound.



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Caption: Logical relationship between a proposed structure, predicted data, and experimental validation.

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